molecular formula C8H6N2O4S B8204269 5-Methylsulfonyl-2-nitrobenzonitrile

5-Methylsulfonyl-2-nitrobenzonitrile

Cat. No.: B8204269
M. Wt: 226.21 g/mol
InChI Key: PLTXDTJLZHUASV-UHFFFAOYSA-N
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Description

5-Methylsulfonyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O4S and a molecular weight of 226.21 g/mol . It is characterized by the presence of a methylsulfonyl group (-SO2CH3) and a nitro group (-NO2) attached to a benzonitrile core. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfonyl-2-nitrobenzonitrile typically involves the nitration of 5-methylsulfonylbenzonitrile. One common method is to react 5-methylsulfonylbenzonitrile with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of benzonitriles, including this compound, often involves the use of advanced techniques such as continuous flow reactors to optimize yield and purity. These methods typically employ similar nitration reactions but on a larger scale, with stringent control over reaction parameters to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfonyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylsulfonyl-2-nitrobenzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Methylsulfonyl-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The methylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfonyl-5-nitrobenzonitrile
  • 4-Methylsulfonyl-2-nitrobenzonitrile
  • 3-Methylsulfonyl-2-nitrobenzonitrile

Uniqueness

5-Methylsulfonyl-2-nitrobenzonitrile is unique due to the specific positioning of the methylsulfonyl and nitro groups on the benzene ring, which influences its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

5-methylsulfonyl-2-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c1-15(13,14)7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXDTJLZHUASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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